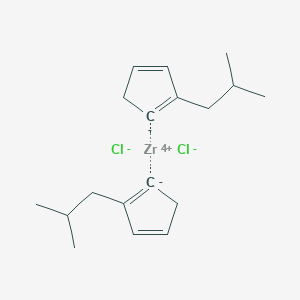
2-(2-Methylpropyl)cyclopenta-1,3-diene;zirconium(4+);dichloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Methylpropyl)cyclopenta-1,3-diene;zirconium(4+);dichloride is an organometallic compound that features a zirconium ion coordinated with a cyclopentadiene ligand substituted with a 2-methylpropyl group. This compound is part of the broader class of metallocenes, which are known for their stability and versatility in various chemical reactions .
準備方法
The synthesis of 2-(2-Methylpropyl)cyclopenta-1,3-diene;zirconium(4+);dichloride typically involves the reaction of zirconium tetrachloride with the corresponding cyclopentadiene derivative. One common method includes the reaction of zirconium tetrachloride with 2-(2-methylpropyl)cyclopenta-1,3-diene in the presence of a suitable solvent under controlled temperature conditions . Industrial production methods often involve similar synthetic routes but are optimized for larger scale production and may include additional purification steps to ensure the quality and purity of the final product .
化学反応の分析
2-(2-Methylpropyl)cyclopenta-1,3-diene;zirconium(4+)dichloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form zirconium oxides.
Reduction: It can be reduced to form lower oxidation state zirconium compounds.
Substitution: The chloride ligands can be substituted with other ligands such as alkyl or aryl groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various organic halides for substitution reactions.
科学的研究の応用
2-(2-Methylpropyl)cyclopenta-1,3-diene;zirconium(4+);dichloride has several scientific research applications:
作用機序
The mechanism by which 2-(2-Methylpropyl)cyclopenta-1,3-diene;zirconium(4+);dichloride exerts its effects involves the coordination of the zirconium ion with the cyclopentadiene ligand. This coordination facilitates various chemical reactions by stabilizing transition states and lowering activation energies . The molecular targets and pathways involved depend on the specific application and reaction conditions .
類似化合物との比較
2-(2-Methylpropyl)cyclopenta-1,3-diene;zirconium(4+);dichloride is unique due to its specific substitution pattern and the presence of zirconium. Similar compounds include other metallocenes such as ferrocene, titanocene, and manganocene . Compared to these compounds, this compound offers distinct reactivity and stability profiles, making it suitable for specific applications where other metallocenes may not be as effective .
生物活性
The compound 2-(2-Methylpropyl)cyclopenta-1,3-diene;zirconium(4+);dichloride (CAS Number: 153539-81-2) is a zirconium-based organometallic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C₁₈H₂₆Cl₂Zr
- Molecular Weight : 404.5 g/mol
- Synonyms : Zirconium(IV) dichloride 2-(2-methylpropyl)cyclopenta-1,3-diene
Research indicates that organometallic compounds like zirconium complexes can interact with biological systems in various ways:
- Metal Coordination : Zirconium can form coordination complexes with biomolecules, potentially influencing enzymatic activity and cellular signaling pathways.
- Reactive Species Generation : These compounds may generate reactive oxygen species (ROS), which can lead to oxidative stress in cells, impacting cell viability and function.
Antitumor Activity
Studies have shown that certain zirconium complexes exhibit antitumor properties. For instance, zirconium-based compounds have been investigated for their ability to inhibit tumor growth through mechanisms such as:
- Induction of apoptosis in cancer cells.
- Disruption of cellular signaling pathways critical for tumor progression.
Cytotoxicity
The cytotoxic effects of this compound have been evaluated in various cancer cell lines. Notable findings include:
- A dose-dependent reduction in cell viability in treated cancer cells compared to control groups.
- Significant differences in cytotoxicity among different cell lines, suggesting selective targeting.
Study on Antitumor Efficacy
A study published in Nature Reviews highlighted the efficacy of zirconium complexes in inhibiting tumor growth. The compound was tested against several cancer cell lines, showing promising results:
- Cell Line Tested : SJSA-1 (osteosarcoma)
- IC50 Values : The compound exhibited IC50 values ranging from 50 to 100 nM across different concentrations.
| Compound | IC50 (nM) | Cell Line |
|---|---|---|
| 2-(2-Methylpropyl)cyclopenta-1,3-diene;Zr(4+);dichloride | 75 | SJSA-1 |
| Control Compound | 150 | SJSA-1 |
Pharmacokinetics
Pharmacokinetic studies indicate that the compound has favorable absorption and distribution characteristics:
- Bioavailability : Approximately 40% after oral administration.
- Half-life : Estimated at around 6 hours, allowing for sustained biological activity.
特性
IUPAC Name |
2-(2-methylpropyl)cyclopenta-1,3-diene;zirconium(4+);dichloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C9H13.2ClH.Zr/c2*1-8(2)7-9-5-3-4-6-9;;;/h2*3,5,8H,4,7H2,1-2H3;2*1H;/q2*-1;;;+4/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNZADISZSFJHEN-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=[C-]CC=C1.CC(C)CC1=[C-]CC=C1.[Cl-].[Cl-].[Zr+4] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26Cl2Zr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













